4,5,7-Trimethylquinoline-2-carboxylic acid
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Overview
Description
4,5,7-Trimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a structure known for its double-ring system consisting of a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethylquinoline-2-carboxylic acid typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trimethylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine) under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
4,5,7-Trimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,7-Trimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 6-Methylquinoline-2-carboxylic acid
Comparison: 4,5,7-Trimethylquinoline-2-carboxylic acid is unique due to the presence of three methyl groups at positions 4, 5, and 7 on the quinoline ring. This structural modification can influence its chemical reactivity and biological activity compared to other quinoline derivatives. For example, the additional methyl groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4,5,7-trimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-4-8(2)12-9(3)6-11(13(15)16)14-10(12)5-7/h4-6H,1-3H3,(H,15,16) |
InChI Key |
MRAOMVIIBRLNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C(=O)O)C)C |
Origin of Product |
United States |
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